molecular formula C20H21N3O6S B2641169 methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886957-70-6

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2641169
CAS No.: 886957-70-6
M. Wt: 431.46
InChI Key: QPUGJMBBLPXSJS-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core fused with a 2,3-dihydro-1,4-benzodioxine moiety via an amide linkage. Key functional groups include a methylcarbamoyl (-CONHMe) at position 3 and a methyl ester (-COOMe) at position 4. Its molecular formula is C₂₀H₂₁N₃O₆S, with a molecular weight of 443.46 g/mol. The benzodioxine group contributes to enhanced lipophilicity, while the amide and ester groups facilitate hydrogen bonding and solubility in polar solvents .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-21-18(25)16-12-5-6-23(20(26)27-2)10-15(12)30-19(16)22-17(24)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,5-8,10H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUGJMBBLPXSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the benzodioxine and carbamoyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of thieno[2,3-c]pyridine derivatives. The compound has shown promising results against several cancer cell lines:

  • MCF7 (breast cancer)
  • T47D (breast cancer)
  • HSC3 (head and neck cancer)
  • RKO (colorectal cancer)

In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity. For instance, one derivative was found to induce G2 phase arrest in cancer cells, suggesting a mechanism distinct from traditional apoptosis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Research indicates that it may inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM). The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxine and thiophene moieties can enhance inhibitory potency .

Pharmacological Applications

Given its diverse biological activities, methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate holds potential for:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Neurodegenerative Diseases : As a candidate for treating Alzheimer's disease through enzyme inhibition.
  • Metabolic Disorders : For managing type 2 diabetes through modulation of glucose metabolism.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on synthesized thieno[2,3-c]pyridine derivatives indicated that certain compounds effectively inhibited tumor growth in vitro. The mechanisms involved were further elucidated through molecular docking studies showing favorable interactions with heat shock protein 90 (Hsp90), a known target in cancer therapy .
  • Enzyme Inhibition Studies : Research involving the synthesis of sulfonamides containing benzodioxane moieties demonstrated significant inhibitory effects on alpha-glucosidase and acetylcholinesterase. These findings suggest that structural modifications can lead to compounds with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may depend on the compound’s ability to bind to these targets, modulate their activity, and influence cellular processes. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The table below compares structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Key Substituents H-Bond Donors H-Bond Acceptors TPSA (Ų) Reference
Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-thieno[2,3-c]pyridine-6-carboxylate (Target) C₂₀H₂₁N₃O₆S Benzodioxine, methylcarbamoyl, methyl ester 2 8 ~171
Methyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-thieno[2,3-c]pyridine-6-carboxylate C₁₆H₁₄N₄O₃S₂ Benzothiazole, carbamoyl, methyl ester 2 7 171
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S Cyanobenzylidene, furan, thiazolopyrimidine 2 7 104
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Benzodioxine, dimethylaminomethyl, methoxy 1 5 66

Key Observations:

  • Benzodioxine vs. Benzothiazole: The target compound’s benzodioxine group (C₈H₈O₂) enhances oxygen-mediated hydrogen bonding compared to the sulfur-containing benzothiazole in . This may improve solubility in aqueous media.
  • Methylcarbamoyl vs. Carbamoyl: The methylcarbamoyl (-CONHMe) in the target compound reduces hydrogen-bond donor capacity (1 donor vs.
  • Thieno[2,3-c]pyridine vs.

Physicochemical and Functional Properties

  • Hydrogen Bonding: The target compound’s TPSA (~171 Ų) aligns with benzothiazole analogs (171 Ų), suggesting comparable solubility in polar solvents . In contrast, the benzodioxine-pyridinamine derivative (TPSA 66 Ų) is more lipophilic .
  • Steric Effects: The methylcarbamoyl group introduces steric hindrance, which may reduce intermolecular packing efficiency compared to unsubstituted carbamoyl derivatives .
  • Thermal Stability: Thieno[2,3-c]pyridine derivatives (e.g., compound 12 in ) exhibit high melting points (>250°C), suggesting the target compound may also display robust thermal stability.

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound and its analogs.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of gallic acid derivatives with various reagents to form the benzodioxane structure. The synthesis typically includes:

  • Esterification : Gallic acid is esterified to form methyl 3,4,5-trihydroxybenzoate.
  • Formation of Benzodioxane : The ester undergoes reaction with dibromoethane to yield a 1,4-benzodioxane derivative.
  • Amide Formation : The benzodioxane derivative is converted into an amide by reacting with different amines.

The final product's structure is confirmed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry .

Anticancer Activity

Research indicates that compounds related to methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido) exhibit significant anticancer properties. For example:

  • Prostate Cancer : A series of benzodioxane derivatives have been shown to inhibit the growth of metastatic castration-resistant prostate cancer (MCRPC) cells. These compounds were designed to target specific pathways involved in cancer progression .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • α-Glucosidase Inhibition : Some derivatives demonstrated substantial inhibition against α-glucosidase, indicating potential applications in managing Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Weak inhibition against acetylcholinesterase suggests possible neuroprotective effects .

Case Studies and Research Findings

A number of studies have explored the biological activity of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido) and its analogs:

StudyBiological ActivityFindings
AnticancerInhibition of MCRPC cell growth
Enzyme InhibitionSignificant α-glucosidase inhibition
Structural AnalysisConfirmed structure via NMR and mass spectrometry

Detailed Research Findings

  • Anticancer Properties : A study focused on a library of benzodioxane derivatives found that certain compounds significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms.
  • Enzyme Inhibition Studies : In vitro assays revealed that several analogs exhibited IC50 values lower than standard inhibitors for α-glucosidase, highlighting their potential therapeutic use in diabetes management.

Q & A

Q. What are the key synthetic strategies for preparing methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-thieno[2,3-c]pyridine-6-carboxylate?

A multi-step approach is typically employed:

Core Thieno[2,3-c]pyridine Formation : Cyclocondensation of substituted thiophene derivatives with carbamoylating agents (e.g., methyl isocyanate) under reflux conditions in aprotic solvents like DMF or THF.

Benzodioxine Amidation : Coupling the thieno[2,3-c]pyridine core with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Esterification : Final carboxylate group introduction via methyl ester protection, often using methanol and catalytic sulfuric acid .
Validation: Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Confirm amide (C=O, ~1650–1700 cm⁻¹) and ester (C=O, ~1730 cm⁻¹) functional groups .
  • NMR :
    • ¹H NMR : Identify dihydrobenzodioxine protons (δ 4.2–4.5 ppm, OCH₂CH₂O), methylcarbamoyl NH (δ 6.8–7.2 ppm), and thieno-pyridine aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Detect ester carbonyl (~170 ppm), amide carbonyl (~165 ppm), and benzodioxine carbons (~110–150 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS in positive ion mode) and fragmentation patterns .

Q. What safety precautions are recommended during synthesis?

  • Handling Reactive Intermediates : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., carbodiimide coupling).
  • Solvent Safety : Avoid prolonged exposure to DMF (teratogenic) and THF (peroxide formation); use fume hoods and PPE .
  • Waste Disposal : Neutralize acidic/basic residues before disposal; follow institutional guidelines for heavy metal-containing catalysts .

Advanced Research Questions

Q. How can the cyclization step in thieno[2,3-c]pyridine synthesis be optimized to improve yield?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene); higher polarity may stabilize transition states .
  • Temperature Control : Gradual heating (80–120°C) reduces side reactions (e.g., ester hydrolysis).
    Case Study: Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine synthesis achieved 68% yield via reflux in acetic anhydride/acetic acid .

Q. How can low solubility in aqueous buffers for pharmacological assays be addressed?

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxylate position to enhance solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Q. How to resolve contradictory bioactivity data across different assays?

  • Assay Validation :
    • Confirm target specificity using knockout cell lines or competitive inhibitors.
    • Standardize incubation times and concentrations (e.g., IC₅₀ variability due to protein binding differences).
  • Structural-Activity Analysis : Compare analogs (e.g., methylcarbamoyl vs. ethylcarbamoyl derivatives) to identify critical functional groups .
    Example: Pyridinylmethanol derivatives showed varying efficacy depending on substituent electronegativity .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with kinase domains or GPCRs, focusing on hydrogen bonds with the benzodioxine oxygen atoms .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .

Methodological Considerations Table

Challenge Strategy Key Evidence
Low cyclization yieldLewis acid catalysis, solvent optimization
Solubility in assaysCo-solvents (DMSO-water), prodrug design
Structural ambiguityMulti-nuclear NMR (¹H, ¹³C, DEPT-Q)
Bioactivity contradictionsAssay standardization, SAR studies

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